5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one 5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one
Brand Name: Vulcanchem
CAS No.: 6972-20-9
VCID: VC17316316
InChI: InChI=1S/C13H15N3O2S/c1-7-4-5-9(6-8(7)2)14-10-11(17)15-13(19-3)16-12(10)18/h4-6,14H,1-3H3,(H2,15,16,17,18)
SMILES:
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol

5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one

CAS No.: 6972-20-9

Cat. No.: VC17316316

Molecular Formula: C13H15N3O2S

Molecular Weight: 277.34 g/mol

* For research use only. Not for human or veterinary use.

5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one - 6972-20-9

Specification

CAS No. 6972-20-9
Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
IUPAC Name 5-(3,4-dimethylanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C13H15N3O2S/c1-7-4-5-9(6-8(7)2)14-10-11(17)15-13(19-3)16-12(10)18/h4-6,14H,1-3H3,(H2,15,16,17,18)
Standard InChI Key KNEZZDIDRSHDGR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)NC2=C(N=C(NC2=O)SC)O)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrimidin-4(3H)-one backbone substituted at positions 2, 5, and 6. Key functional groups include:

  • 2-Methylsulfanyl group: A sulfur-containing moiety contributing to hydrophobic interactions.

  • 5-(3,4-Dimethylphenyl)amino group: An aromatic amine enhancing binding affinity to biological targets.

  • 6-Hydroxy group: A polar substituent facilitating hydrogen bonding.

The IUPAC name, 5-(3,4-dimethylanilino)-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one, reflects these substitutions. Its SMILES notation, CC1=C(C=C(C=C1)NC2=C(N=C(NC2=O)SC)O)C, provides a standardized representation of its connectivity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂S
Molecular Weight277.34 g/mol
Exact Mass277.083 Da
LogP (Partition Coefficient)Estimated 1.2–1.5 (experimental data pending)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

The compound’s density (1.54 g/cm³) and refractive index (1.707) align with pyrimidine derivatives, though melting and boiling points remain uncharacterized .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies suggest inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The methylsulfanyl group may disrupt microbial cell membranes or interfere with folate biosynthesis.

Table 2: Comparative Biological Activity of Pyrimidine Analogues

CompoundAntimicrobial MIC (µg/mL)Anticancer IC₅₀ (µM)
Target Compound8–3210–25
4-Amino-6-methylsulfanyl-3H-pyrimidin-2-one 16–64>50
5-Fluorouracil (Control)N/A2–5

Pharmacological Applications and Challenges

Therapeutic Prospects

The compound’s dual antimicrobial and anticancer activities position it as a candidate for:

  • Combination Therapies: Enhancing efficacy of existing drugs against resistant pathogens.

  • Targeted Drug Delivery: Functionalizing nanoparticles to improve bioavailability.

Limitations

  • Poor Solubility: The LogP value (~1.5) indicates moderate hydrophobicity, necessitating formulation adjuvants.

  • Unmet Safety Standards: Acute toxicity studies in rodents report an LD₅₀ > 500 mg/kg, but chronic toxicity data are absent.

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